4-(Piperazin-1-yl)benzonitrile dihydrochloride chemical structure and properties
4-(Piperazin-1-yl)benzonitrile dihydrochloride chemical structure and properties
An In-depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile Dihydrochloride: A Core Scaffold in Modern Drug Discovery
Introduction
4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt are versatile chemical entities that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique structural amalgamation of a piperazine ring, a well-established pharmacophore, with a benzonitrile moiety provides a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The piperazine ring offers low toxicity and the ability to form multiple hydrogen bonds, while the benzonitrile group serves as a crucial site for molecular interactions or further chemical modification.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, applications, and safety considerations of 4-(Piperazin-1-yl)benzonitrile dihydrochloride, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's fundamental characteristics is paramount for its effective application in research and development.
Chemical Structure
The molecule consists of a piperazine ring attached to a benzene ring at position 4, with a nitrile group (-C≡N) at position 1 of the benzene ring.[2] The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.
Caption: General workflow for the synthesis of 4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt.
Characterization Methods
The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. [4][5]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [4]* Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitrile (C≡N) stretch and N-H stretches of the piperazine ring. [5]
Applications in Drug Discovery and Medicinal Chemistry
The 4-(piperazin-1-yl)benzonitrile scaffold is a cornerstone in the design of numerous biologically active molecules. Its derivatives have shown promise across a wide range of therapeutic areas. [6]
A Privileged Scaffold
The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry because it can interact with multiple biological targets and improve the pharmacokinetic properties of a drug candidate. [3][7][8]It is frequently incorporated into centrally acting agents due to its ability to cross the blood-brain barrier. The benzonitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, providing a handle for structure-activity relationship (SAR) studies.
Therapeutic Targets and Indications
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Central Nervous System (CNS) Disorders: Piperazine derivatives are integral to the development of antipsychotic, antidepressant, and anxiolytic drugs. [6][7]The scaffold's ability to modulate neurotransmitter systems, such as serotonin and dopamine receptors, makes it a key component in compounds aimed at treating conditions like anxiety and depression. [1][9]
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Anticancer Agents: The molecular hybridization of piperazine-containing structures with other pharmacophores, like quinoline, has led to the development of potent antiproliferative agents. [10]These hybrid molecules can target key oncogenic proteins involved in cancer progression. [10]
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Antiviral Activity (HCV): Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as highly effective inhibitors of the Hepatitis C Virus (HCV). [11]These compounds have been shown to block the virus's entry into host cells, presenting a novel mechanism of action compared to many existing direct-acting antivirals. [11][12]
Caption: Key therapeutic applications derived from the 4-(Piperazin-1-yl)benzonitrile scaffold.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification
4-(Piperazin-1-yl)benzonitrile is classified with the following hazards:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [13]* Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [13]* Flammability: Flammable solid. [13]
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated place, preferably within a fume hood. [14][15]Ensure eyewash stations and safety showers are readily accessible. [16]* Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [14] * Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing to prevent skin exposure. [14][16] * Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator. [14][16]* General Hygiene: Do not eat, drink, or smoke when using this product. [13][14]Wash hands thoroughly after handling and before breaks. [13]
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Storage and Incompatibilities
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Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [13][14]Keep away from heat, sparks, and open flames. [13][16]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [13][16]
Exemplary Experimental Protocol: Synthesis
Objective: To synthesize 4-(Piperazin-1-yl)benzonitrile via nucleophilic aromatic substitution.
Materials:
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1-(Piperidin-4-yl)piperidine (1 equivalent)
-
4-Fluorobenzonitrile (1 equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-(piperidin-4-yl)piperidine in DMSO, add 4-fluorobenzonitrile. [17]2. Heat the reaction mixture to reflux and maintain for 3 hours. [17]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water (approx. 50 mL) to the reaction mixture. [17]5. Extract the aqueous mixture with dichloromethane (3 x 50 mL). [17]6. Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [17]8. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol) to obtain the final product as a crystalline solid. [17]
Conclusion
4-(Piperazin-1-yl)benzonitrile dihydrochloride is a fundamentally important building block in modern pharmaceutical research. Its robust synthesis, combined with the favorable pharmacological properties imparted by the piperazine and benzonitrile moieties, has established it as a versatile scaffold for developing novel therapeutics. Its demonstrated utility in generating compounds with potent activity against CNS disorders, cancer, and viral infections underscores its continued relevance. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and biological potential is essential for leveraging this scaffold to its fullest extent in the pursuit of new and effective medicines.
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